molecular formula C18H16F2N2O3S B2387360 N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-64-7

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2387360
CAS RN: 898464-64-7
M. Wt: 378.39
InChI Key: PTLBNMIFUOEIPM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Hybrid Compounds

Sulfonamides are recognized for their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The development of two-component sulfonamide hybrids incorporating various organic compounds demonstrates the versatility and broad application of these molecules in medicinal chemistry. These hybrids show promising biological activities due to their complex structures and are being investigated for their potential therapeutic effects (Ghomashi et al., 2022).

Antimicrobial Activity

Several studies have focused on the synthesis of sulfonamide or phosphonic acid analogs and their evaluation for antimicrobial activity. Although not all derivatives exhibit significant activity, this research contributes to our understanding of the structure-activity relationship and the potential for developing new antimicrobial agents (Yanagisawa et al., 1973).

Anticancer Activity

Novel quinoline sulfonamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against tumor cell lines, showcasing their potential as anti-cancer agents. For example, certain derivatives displayed strong inhibitory effects on the proliferation of cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Ma & Gong, 2022).

Neuroprotective Effects

Sulfonamides have also been identified for their neuroprotective properties. For instance, analogs like NBQX act as potent inhibitors of the non-NMDA glutamate receptor, providing protection against cerebral ischemia. This highlights the potential of sulfonamide derivatives in treating neurodegenerative diseases (Sheardown et al., 1990).

Anti-Inflammatory Agents

The synthesis of sulfonamide and sulfonyl ester derivatives of quinolines has demonstrated significant anti-inflammatory potential. These compounds inhibit reactive oxygen species production, suggesting their utility as non-acidic, non-steroidal anti-inflammatory agents. Further research could lead to the development of new therapeutic options for inflammation-related conditions (Bano et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBNMIFUOEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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